molecular formula C10H11BrO B14032355 (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol

(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No.: B14032355
M. Wt: 227.10 g/mol
InChI Key: HHRJLSOCAXUMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound with a unique structure that includes a bromine atom and a methanol group attached to an indene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a methanol group. One common method includes the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a solvent like dichloromethane to yield 4-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to yield a hydrogen-substituted indene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of (4-Bromo-2,3-dihydro-1H-inden-2-yl)aldehyde.

    Reduction: Formation of 2,3-dihydro-1H-inden-2-ylmethanol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
  • (6-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
  • (4-Bromo-2,3-dihydro-1H-inden-2-yl)ethanol

Comparison: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(4-bromo-2,3-dihydro-1H-inden-2-yl)methanol

InChI

InChI=1S/C10H11BrO/c11-10-3-1-2-8-4-7(6-12)5-9(8)10/h1-3,7,12H,4-6H2

InChI Key

HHRJLSOCAXUMTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.